molecular formula C19H23N5O2S B2667291 2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034466-12-9

2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2667291
M. Wt: 385.49
InChI Key: DPJVJIALJASBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C19H23N5O2S and a molecular weight of 385.491. It is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that similar compounds can be synthesized from related substances. For instance, tetramethylbutane can be obtained from ethyl bromide, tert-butyl bromide, and magnesium metal in the presence of manganese (II) ions2.



Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C19H23N5O2S1. Unfortunately, I couldn’t find a specific 2D or 3D molecular structure for this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds may undergo various reactions depending on the conditions and reagents used2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. However, based on its molecular formula, we can infer that it likely has properties similar to other compounds with similar structures1.


Scientific Research Applications

Synthesis and Biological Evaluation

Research studies have synthesized and evaluated various benzenesulfonamide derivatives, including pyrazolyl benzenesulfonamides, for their anti-inflammatory, antimicrobial, and anticancer properties. For example, Bekhit et al. (2008) synthesized a series of pyrazolyl benzenesulfonamide derivatives, demonstrating significant anti-inflammatory activity and gastrointestinal safety profiles superior to indomethacin (Bekhit et al., 2008).

Antimicrobial and Antifungal Activities

Hassan (2013) synthesized 2-pyrazoline derivatives with benzenesulfonamide moieties and tested their antimicrobial activity, noting comparable antibacterial activity against Escherichia coli to ampicillin (Hassan, 2013).

COX-2 Inhibitors

Penning et al. (1997) reported on sulfonamide-containing 1,5-diarylpyrazole derivatives as COX-2 inhibitors, identifying compounds with potent and selective inhibitory properties (Penning et al., 1997).

Anticancer Properties

Gul et al. (2016) synthesized benzenesulfonamides and evaluated their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives displayed interesting cytotoxic activities, crucial for further anti-tumor activity studies (Gul et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures.


Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemistry expert.


properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-12-8-13(2)15(4)19(14(12)3)27(25,26)23-10-17-18(21-7-6-20-17)16-9-22-24(5)11-16/h6-9,11,23H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVJIALJASBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetramethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

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